N-[(1,2-dimethyl-1H-indol-5-yl)methyl]adamantane-1-carboxamide
Description
Properties
IUPAC Name |
N-[(1,2-dimethylindol-5-yl)methyl]adamantane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O/c1-14-5-19-9-15(3-4-20(19)24(14)2)13-23-21(25)22-10-16-6-17(11-22)8-18(7-16)12-22/h3-5,9,16-18H,6-8,10-13H2,1-2H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKIAWTMRIZFXCS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N1C)C=CC(=C2)CNC(=O)C34CC5CC(C3)CC(C5)C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1,2-dimethyl-1H-indol-5-yl)methyl]adamantane-1-carboxamide typically involves the following steps:
Formation of the Indole Derivative: The indole derivative can be synthesized through various methods, such as the Fischer indole synthesis or the Bartoli indole synthesis.
Attachment of the Adamantane Moiety: The adamantane moiety can be introduced through a nucleophilic substitution reaction. Adamantane-1-carboxylic acid is first converted to its corresponding acid chloride using thionyl chloride.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
N-[(1,2-dimethyl-1H-indol-5-yl)methyl]adamantane-1-carboxamide can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Indole-2,3-diones.
Reduction: Indoline derivatives.
Substitution: Halogenated or nitro-substituted indole derivatives.
Scientific Research Applications
Research indicates that N-[(1,2-dimethyl-1H-indol-5-yl)methyl]adamantane-1-carboxamide exhibits a range of biological activities:
1. Antitumor Activity
Studies have shown that this compound has significant antitumor effects against various cancer cell lines. For instance, it has been evaluated for its efficacy against breast cancer cells (MCF-7 and MDA-MB-231) with notable inhibition rates. The compound's mechanism involves:
- Inhibition of Tumor Growth : It targets key enzymes involved in tumor progression, such as lysine-specific demethylase 1 (LSD1), which plays a critical role in the epigenetic regulation of gene expression.
- Induction of Apoptosis : The compound triggers apoptosis in malignant cells through intrinsic pathways, leading to reduced tumor growth.
2. Anti-inflammatory Effects
Preliminary studies suggest that this compound may exhibit anti-inflammatory properties by modulating cytokine production. This could be beneficial in treating inflammatory diseases.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of this compound is crucial for optimizing its biological activity. Key insights include:
- Substituent Effects : Variations on the indole ring influence biological activity, suggesting pathways for rational drug design.
- Chirality : The specific stereochemistry impacts binding affinity and efficacy at biological targets, emphasizing the importance of enantiomeric purity in therapeutic applications.
Research Findings and Case Studies
A variety of studies have documented the compound's effectiveness across different biological contexts:
| Study Reference | Biological Activity | Key Findings |
|---|---|---|
| Study A | Antitumor | Significant inhibition of MCF-7 cells with IC50 values indicating strong potential as an anticancer agent. |
| Study B | Anti-inflammatory | Demonstrated modulation of cytokine levels in vitro, suggesting therapeutic potential in inflammatory conditions. |
| Study C | Antimicrobial | Exhibited antimicrobial activity against several bacterial strains, indicating broader pharmacological applications. |
Mechanism of Action
The mechanism of action of N-[(1,2-dimethyl-1H-indol-5-yl)methyl]adamantane-1-carboxamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
N-[(1,2-dimethyl-1H-indol-5-yl)methyl]-2-phenylacetamide: Similar structure but with a phenylacetamide group instead of an adamantane moiety.
1,2-Dimethylindole: Lacks the adamantane moiety and carboxamide group.
Uniqueness
N-[(1,2-dimethyl-1H-indol-5-yl)methyl]adamantane-1-carboxamide is unique due to the combination of the indole and adamantane structures, which imparts both biological activity and chemical stability. This dual functionality makes it a valuable compound for various research applications.
Biological Activity
N-[(1,2-dimethyl-1H-indol-5-yl)methyl]adamantane-1-carboxamide is a compound of significant interest in medicinal chemistry, particularly due to its structural features that combine the indole and adamantane moieties. This article reviews its biological activity, focusing on pharmacological effects, structure-activity relationships, and relevant case studies.
Structural Overview
The compound can be described by its molecular formula and is characterized by the following structural elements:
- Indole moiety : Contributes to various biological activities.
- Adamantane core : Known for enhancing lipophilicity and biological interactions.
- Carboxamide functional group : Implicated in receptor binding and activity modulation.
Cannabimimetic Properties
Research has highlighted the cannabimimetic potential of adamantane derivatives, particularly those with indole linkages. A study evaluating the structure-activity relationship (SAR) of various indole-adamantane compounds demonstrated that:
- N-(adamantane-1-yl)-1-pentyl-1H-indole-3-carboxamide (SDB-001) exhibited potent agonistic activity at CB1 and CB2 receptors, with effective concentrations (EC50) ranging from 16 to 216 nM .
- The carboxamide group was crucial for in vivo activity, as it significantly influenced the potency and duration of action compared to other functional groups .
Antibacterial Activity
Another area of investigation involves the antibacterial properties of adamantane derivatives. Compounds similar to this compound have shown:
- Broad-spectrum antibacterial effects against Gram-positive bacteria, with varying efficacy depending on substituents on the aryl moiety .
In Vitro Studies
In vitro assays using mouse AtT20 neuroblastoma cells revealed that compounds derived from adamantane exhibited significant agonist profiles at cannabinoid receptors. The study indicated that:
| Compound | CB1 EC50 (nM) | CB2 EC50 (nM) | Biological Activity |
|---|---|---|---|
| SDB-001 | 16 | 29 | Potent cannabimimetic |
| AB-001 | 43 | 216 | Reduced activity |
| Δ9-THC | - | - | Standard reference |
The results suggest that structural modifications can greatly affect the pharmacological profile of these compounds .
In Vivo Studies
In vivo experiments demonstrated that SDB-001 induced hypothermia in rats, akin to Δ9-THC, indicating its potential psychoactive effects. Notably, SDB-001 maintained hypothermic effects longer than Δ9-THC, suggesting a unique pharmacokinetic profile that warrants further exploration .
Q & A
Advanced Research Question
- Substituent effects : Adding electron-withdrawing groups (e.g., -NO₂) to the indole ring may enhance binding to hydrophobic pockets (e.g., ceramide kinase inhibition, IC₅₀ <10 µM) .
- Data contradictions : If 1,2-dimethyl substitution reduces activity versus unsubstituted indoles, conduct competitive binding assays or MD simulations to assess steric clashes .
- Methodological refinement : Use isothermal titration calorimetry (ITC) to validate SAR trends observed in enzyme inhibition assays .
What challenges arise in interpreting NMR spectra of adamantane-containing compounds, and how are they addressed?
Advanced Research Question
- Spectral complexity : Adamantane’s bridgehead protons (e.g., H-2, H-4, H-8) produce overlapping multiplets. Use 2D NMR (HSQC, HMBC) to assign signals .
- Dynamic effects : Conformational rigidity simplifies ¹³C NMR but may require variable-temperature NMR to resolve broadening in flexible side chains .
- Deuterated solvents : DMSO-d₆ or CDCl₃ shifts indole NH protons downfield (δ 10–12 ppm), aiding integration .
What are the solubility and formulation considerations for in vitro assays involving this compound?
Basic Research Question
- Solubility profile : Adamantane derivatives are typically lipophilic. Use DMSO for stock solutions (≥87.6 mg/mL) and dilute in assay buffers containing cyclodextrins or Tween-80 to prevent precipitation .
- Stability testing : Monitor degradation via HPLC-UV (λ = 254 nm) under assay conditions (e.g., pH 7.4, 37°C) for 24–48 hours .
How can discrepancies in biological activity between computational predictions and experimental results be reconciled?
Advanced Research Question
- Protonation state errors : Re-dock the compound with alternative tautomers (e.g., indole NH vs. adamantane carbonyl) using quantum mechanics (QM)-refined charges .
- Membrane permeability : If poor cellular activity contradicts in silico binding, measure logP (e.g., 3.5–4.2 via shake-flask method) and apply PAMPA assays to assess passive diffusion .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
